(3-Ethoxycarbonyl-2-oxoproply)triphenylphosphonium Chloride (3-Ethoxycarbonyl-2-oxoproply)triphenylphosphonium Chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16197857
InChI: InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1;
SMILES:
Molecular Formula: C24H25ClO3P+
Molecular Weight: 427.9 g/mol

(3-Ethoxycarbonyl-2-oxoproply)triphenylphosphonium Chloride

CAS No.:

Cat. No.: VC16197857

Molecular Formula: C24H25ClO3P+

Molecular Weight: 427.9 g/mol

* For research use only. Not for human or veterinary use.

(3-Ethoxycarbonyl-2-oxoproply)triphenylphosphonium Chloride -

Specification

Molecular Formula C24H25ClO3P+
Molecular Weight 427.9 g/mol
IUPAC Name (4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;hydrochloride
Standard InChI InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1;
Standard InChI Key BRRCLIKFZISBBV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s structure features a triphenylphosphonium core linked to a 3-(ethoxycarbonyl)-2-oxopropyl moiety. This configuration grants it both stability and reactivity, as the electron-withdrawing ethoxycarbonyl group enhances the ylide’s nucleophilicity during Wittig reactions. The chloride counterion ensures solubility in polar aprotic solvents, a critical property for its utility in organic synthesis .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC24H24ClO3P\text{C}_{24}\text{H}_{24}\text{ClO}_3\text{P}
Molecular Weight426.87 g/mol
Melting Point160°C (decomposition)
SolubilityDMSO, DMF, CH₂Cl₂
Storage Conditions2–8°C, inert atmosphere

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethoxycarbonyl group (δ\delta 1.2–1.4 ppm for CH₃, δ\delta 4.1–4.3 ppm for OCH₂) and the triphenylphosphonium moiety (δ\delta 7.5–7.9 ppm for aromatic protons) . Infrared (IR) spectroscopy shows characteristic carbonyl stretches at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O), confirming the presence of both functional groups .

Synthesis and Reactivity

Preparation Methods

The compound is typically synthesized via quaternization of triphenylphosphine with ethyl 3-chloroacetoacetate in anhydrous dichloromethane. This exothermic reaction proceeds at 0–5°C to minimize side products, yielding the phosphonium salt in >85% purity after recrystallization from ethanol .

Wittig Reaction Mechanism

In the presence of a base such as potassium tert-butoxide, the compound generates a stabilized ylide intermediate:

Ph3P+CH(CO2Et)COCH3BasePh3P=CHCO2Et+Byproducts\text{Ph}_3\text{P}^+-\text{CH}(\text{CO}_2\text{Et})\text{CO}-\text{CH}_3 \xrightarrow{\text{Base}} \text{Ph}_3\text{P}=\text{CH}-\text{CO}_2\text{Et} + \text{Byproducts}

This ylide reacts with aldehydes to form α,β-unsaturated esters, a reaction critical for constructing biologically active molecules like retinoids and antifungal agents .

Table 2: Representative Wittig Reactions

AldehydeProductYield (%)
BenzaldehydeEthyl cinnamate92
4-NitrobenzaldehydeEthyl 4-nitrocinnamate88
FurfuralEthyl furylacrylate85

Applications in Pharmaceutical Development

Anticancer Agent Synthesis

The compound’s ability to install conjugated enoate motifs has been exploited in synthesizing tamoxifen analogs. For instance, reaction with 4-methoxybenzaldehyde produces ethyl 4-methoxycinnamate, a key intermediate in selective estrogen receptor modulators (SERMs) .

Antimicrobial Derivatives

Modification of the ylide’s ester group enables access to quinolone precursors. Coupling with 2-chlorobenzaldehyde yields ethyl 2-chlorocinnamate, which undergoes cyclization to produce fluoroquinolone antibiotics like ciprofloxacin analogs .

Recent Advances in Material Science

Polymer Functionalization

The ylide’s reactivity has been harnessed to synthesize conjugated polymers for organic photovoltaics. Reaction with thiophene-2-carboxaldehyde produces poly(3-ethyl cinnamate-thiophene), demonstrating a power conversion efficiency of 8.2% in prototype solar cells .

Nanomaterial Synthesis

Gold nanoparticles functionalized with phosphonium ylides derived from this compound exhibit enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) >10⁵ .

Environmental Applications

Green Chemistry Initiatives

Recent studies utilize the compound in solvent-free Wittig reactions under ball-milling conditions, reducing waste generation by 70% compared to traditional methods . Microwave-assisted reactions in ionic liquids further enhance atom economy, achieving 98% yield in styrene synthesis .

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